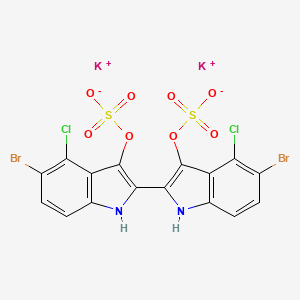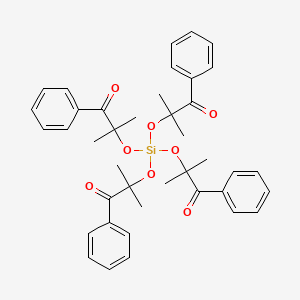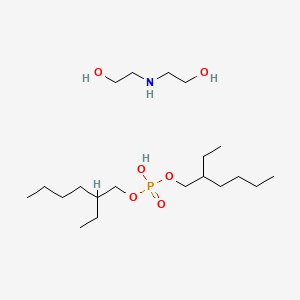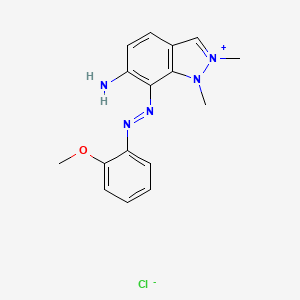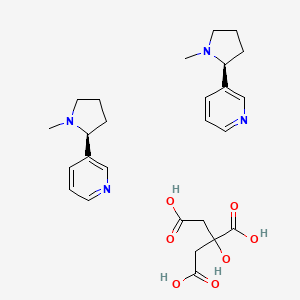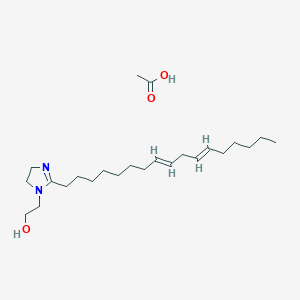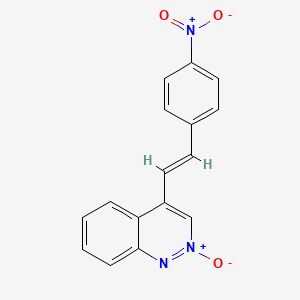
Einecs 307-712-3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einecs 307-712-3 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory was created by the European Commission to catalog substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The specific details about this compound, including its chemical name and molecular formula, are essential for understanding its properties and applications.
Méthodes De Préparation
The preparation methods for Einecs 307-712-3 involve various synthetic routes and reaction conditions. Industrial production methods typically include large-scale synthesis processes that ensure the compound’s purity and yield. Specific details about the synthetic routes and reaction conditions for this compound are crucial for replicating its production in laboratory and industrial settings .
Analyse Des Réactions Chimiques
Einecs 307-712-3 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions vary depending on the desired outcome.
Applications De Recherche Scientifique
Einecs 307-712-3 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, its potential therapeutic effects are explored, while in industry, it is utilized in the production of various products .
Mécanisme D'action
The mechanism of action of Einecs 307-712-3 involves its interaction with specific molecular targets and pathwaysThe compound’s molecular targets and pathways involved in its mechanism of action are essential for its use in scientific research and industrial applications .
Comparaison Avec Des Composés Similaires
Einecs 307-712-3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. Listing these similar compounds and comparing their characteristics can provide insights into the distinct features of this compound .
Propriétés
Numéro CAS |
97704-95-5 |
|---|---|
Formule moléculaire |
C20H42N2O8 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
2-(2-hydroxyethylamino)ethanol;2-[(E)-6-methylhept-1-enyl]butanedioic acid |
InChI |
InChI=1S/C12H20O4.2C4H11NO2/c1-9(2)6-4-3-5-7-10(12(15)16)8-11(13)14;2*6-3-1-5-2-4-7/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,13,14)(H,15,16);2*5-7H,1-4H2/b7-5+;; |
Clé InChI |
QAZZEVDLKKABFX-WVKUUHRJSA-N |
SMILES isomérique |
CC(C)CCC/C=C/C(CC(=O)O)C(=O)O.C(CO)NCCO.C(CO)NCCO |
SMILES canonique |
CC(C)CCCC=CC(CC(=O)O)C(=O)O.C(CO)NCCO.C(CO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


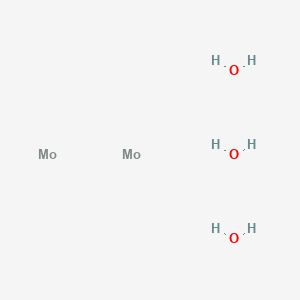
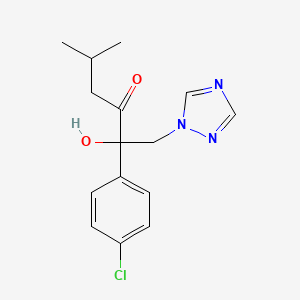
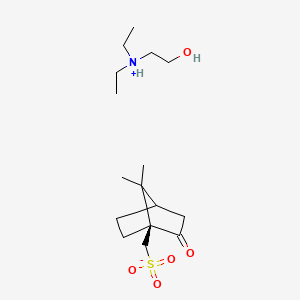
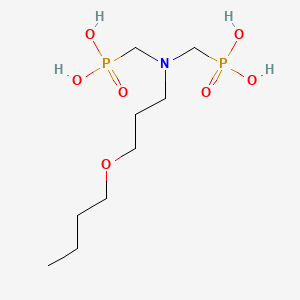
![[2-(1-Hydroxyethyl)-2-methyl-1,3-dioxolan-4-yl]methyl butyrate](/img/structure/B12687799.png)
